3-Bromo-1,1,5-trimethylcyclohexane
Overview
Description
3-Bromo-1,1,5-trimethylcyclohexane is a chemical compound with the CAS Number: 872288-13-6 . It has a molecular weight of 205.14 .
Molecular Structure Analysis
The InChI code for 3-Bromo-1,1,5-trimethylcyclohexane is1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1,1,5-trimethylcyclohexane include a molecular weight of 205.14 . Unfortunately, additional specific properties such as density, boiling point, and vapor pressure were not found in the search results.Scientific Research Applications
Synthesis and Chemical Building Blocks
3-Bromo-1,1,5-trimethylcyclohexane and related compounds are versatile in synthetic chemistry. For instance, Geyer et al. (2015) demonstrated the use of 4-silacyclohexan-1-ones, similar in structure to 3-Bromo-1,1,5-trimethylcyclohexane, as building blocks in synthesis. These compounds are useful due to their C-functional (R2C═O, R2C═N-OH, R-NH(C═O)-R, R2NH, or R3C-Br) silicon-containing heterocycles, which can be modified under mild conditions (Geyer et al., 2015).
Stereochemistry and Conformational Analysis
Reaction Dynamics and Synthesis Techniques
Understanding the reaction dynamics of similar compounds aids in developing synthesis techniques. For example, Miyajima and Simamura (1975) explored the autoxidation of cis-2-bromo-1-methylcyclohexane, related to 3-Bromo-1,1,5-trimethylcyclohexane, and found significant effects on hydrogen abstraction and stereospecific oxygen attack due to bromine bridged radicals (Miyajima & Simamura, 1975).
Industrial and Chemical Engineering Applications
In chemical engineering, compounds like 3-Bromo-1,1,5-trimethylcyclohexane have been studied for their role in reaction processes. Ray and Carr (1995) investigated the catalytic hydrogenation of 1,3,5-trimethylbenzene to 1,3,5-trimethylcyclohexane in a simulated countercurrent moving-bed chromatographic reactor. This study highlights the potential for optimizing reaction conditions and maximizing product purity and yield in industrial processes (Ray & Carr, 1995).
Safety and Hazards
properties
IUPAC Name |
3-bromo-1,1,5-trimethylcyclohexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17Br/c1-7-4-8(10)6-9(2,3)5-7/h7-8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAIKVKDKYUBKQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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